Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
CAS No.: 460046-47-3
Cat. No.: VC21325941
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 460046-47-3 |
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Molecular Formula | C11H12N2O |
Molecular Weight | 188.23 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine |
Standard InChI | InChI=1S/C11H12N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2 |
Standard InChI Key | MZMZQNAMCDNTOE-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CNCC2=CC=CO2 |
Canonical SMILES | C1=CC(=CN=C1)CNCC2=CC=CO2 |
Introduction
Chemical Properties and Structure
Molecular Identity and Classification
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is classified as a heterocyclic amine, characterized by nitrogen atoms within its ring structure. This compound has been assigned the CAS registry number 460046-47-3 and is identified in PubChem with the CID 736510 . The IUPAC name for this compound is N-(furan-2-ylmethyl)-1-pyridin-3-ylmethanamine, though it is also known by several synonyms including (2-furylmethyl)(pyridin-3-ylmethyl)amine and 1-(furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine . Its molecular formula is C₁₁H₁₂N₂O with a calculated molecular weight of 188.23 g/mol .
The compound belongs to a broader class of heterocyclic amines, which are organic compounds characterized by the presence of at least one nitrogen atom within a ring structure. These compounds are known for their diverse range of biological activities, making them valuable in pharmaceutical research and development.
Structural Features and Characteristics
The molecular structure of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine features both furan and pyridine rings connected through methylene bridges. Specifically, the compound consists of a furan ring attached to a pyridine ring via an amine linkage, with methylene groups serving as connecting bridges. This distinctive structural arrangement contributes significantly to the compound's chemical reactivity and biological activities.
The furan component provides an oxygen-containing five-membered aromatic ring, while the pyridine contributes a six-membered nitrogen-containing aromatic ring. The presence of these two aromatic systems confers unique electronic properties to the molecule, influencing its interaction with biological targets and its participation in chemical reactions.
Physical Properties
The physical properties of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine are determined by its structural features. The compound typically exists as a solid at room temperature. When in its dihydrochloride salt form, it demonstrates enhanced solubility and stability compared to its free base counterpart, making this form particularly valuable for various applications in research and development.
Table 1: Physical and Chemical Properties of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
Synthesis Methods
Synthetic Routes
The synthesis of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-3-ylmethylamine. This synthetic pathway represents a reductive amination reaction, a common method for preparing secondary amines. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.
The general synthetic route can be outlined as follows:
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Reaction of furan-2-carbaldehyde with pyridin-3-ylmethylamine to form an imine intermediate
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Reduction of the imine intermediate to yield Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
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Optional conversion to the dihydrochloride salt for enhanced stability and solubility
Reaction Conditions
The synthesis is typically facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are commonly conducted in solvents like ethanol or methanol under reflux conditions, which provide the appropriate environment for the reaction to proceed efficiently.
The temperature, reaction time, and choice of reducing agent can significantly impact the yield and purity of the final product. Careful control of these parameters is essential for successful synthesis. The formation of the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid, resulting in a more stable and soluble form of the compound.
Biological Activities
Antimicrobial Properties
Studies on related heterocyclic amines have demonstrated antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. The compound's ability to interact with bacterial cellular components may contribute to its antimicrobial activity, though specific mechanisms of action require further investigation.
Enzyme Modulation
Research indicates that Furan-2-ylmethyl-pyridin-3-ylmethyl-amine may modulate enzyme activity, particularly affecting cytochrome P450 enzymes involved in drug metabolism. This property could have implications for drug-drug interactions and pharmacokinetics, making it relevant for pharmaceutical research and development.
Table 2: Potential Biological Activities of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
Biological Activity | Description | Research Status |
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Antimicrobial | Potential activity against various microorganisms | Suggested by studies on similar compounds |
Anticancer | Possible influence on cell signaling pathways and gene expression | Under investigation based on related heterocyclic amines |
Enzyme Modulation | Effects on cytochrome P450 enzymes involved in drug metabolism | Indicated by preliminary research |
Cell Signaling | Interaction with cellular signaling pathways | Suggested by structural features and related compounds |
Chemical Reactions and Derivatives
Reactivity Profile
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine demonstrates reactivity patterns consistent with its structural features. The amine group serves as a nucleophilic center that can participate in various chemical transformations. Additionally, both the furan and pyridine rings can undergo reactions characteristic of aromatic heterocycles.
Formation of Derivatives
The compound can participate in various chemical reactions leading to the formation of diverse derivatives. Notable among these are halogenated and acylated derivatives, which expand the structural diversity and potential applications of this chemical class.
The presence of the amine group allows Furan-2-ylmethyl-pyridin-3-ylmethyl-amine to form salts with acids, as exemplified by its dihydrochloride form. This salt formation represents an important aspect of the compound's chemistry, enhancing its solubility and stability for various applications.
Common reactions include:
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N-acylation reactions with acid chlorides or anhydrides
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Halogenation of the aromatic rings
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Salt formation with various acids
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Alkylation of the secondary amine
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine have been reported in the literature, each with distinct chemical and biological properties. One such analog is N-(furan-2-ylmethyl)pyridin-3-amine (CAS: 510703-88-5), which differs in the arrangement of the methylene bridges connecting the heterocyclic rings .
While Furan-2-ylmethyl-pyridin-3-ylmethyl-amine has the molecular formula C₁₁H₁₂N₂O, N-(furan-2-ylmethyl)pyridin-3-amine has the molecular formula C₁₀H₁₀N₂O, reflecting the structural differences between these compounds . These structural variations can significantly impact their biological activities and applications.
Salt Forms and Derivatives
The dihydrochloride salt of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (molecular formula: C₁₁H₁₄Cl₂N₂O, molecular weight: 261.14 g/mol) represents an important derivative with enhanced solubility and stability compared to the free base. This salt form is particularly valuable for research and application purposes where improved physicochemical properties are required.
Table 3: Comparison of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine with Related Compounds
Applications and Future Perspectives
Medicinal Chemistry Applications
The unique structural features and biological activities of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine make it valuable in medicinal chemistry. Its potential antimicrobial and anticancer properties, along with its ability to modulate enzyme activity, suggest applications in drug discovery and development. The compound may serve as a lead structure for developing novel therapeutic agents targeting various diseases.
Materials Science Applications
Beyond its biological applications, Furan-2-ylmethyl-pyridin-3-ylmethyl-amine may have relevance in materials science due to its heterocyclic structure. The presence of both furan and pyridine rings can contribute to interesting electronic and optical properties, potentially valuable in developing new materials for various technological applications.
Building Block in Organic Synthesis
Furan-2-ylmethyl-pyridin-3-ylmethyl-amine serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for creating diverse chemical libraries, which is particularly valuable in combinatorial chemistry and drug discovery efforts.
Future Research Directions
Several promising research directions for Furan-2-ylmethyl-pyridin-3-ylmethyl-amine include:
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Detailed investigation of its biological activities and mechanisms of action
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Exploration of structure-activity relationships through systematic structural modifications
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Development of improved synthetic methods for the compound and its derivatives
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Evaluation of its potential applications in catalyst development and coordination chemistry
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Assessment of its utility in developing new diagnostic tools or imaging agents
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